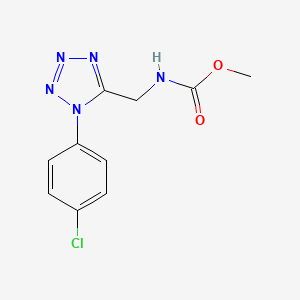

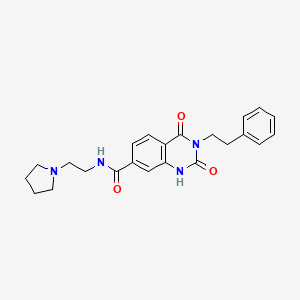

![molecular formula C20H19N3O2 B2494264 丙酸-2-基-{9-甲基-6H-吲哚[2,3-b]喹喔啉-6-基}乙酸酯 CAS No. 833444-11-4](/img/structure/B2494264.png)

丙酸-2-基-{9-甲基-6H-吲哚[2,3-b]喹喔啉-6-基}乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related indolo[2,3-b]quinoxaline derivatives often employs methods such as microwave-assisted synthesis, which provides an efficient and convenient route to generate these compounds. Microwave-assisted synthesis has been noted for its ability to achieve higher yields at lower operating temperatures, with reduced waste generation compared to traditional thermal reaction protocols (Avula et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within the indolo[2,3-b]quinoxaline family is characterized by their planar fused heterocyclic framework, which is crucial for their pharmacological activities, predominantly through DNA intercalation. The thermal stability of the DNA and indolo[2,3-b]quinoxaline derivative complex is a significant parameter for elucidating their mechanism of action, which is influenced by the substituents and side chains attached to the nucleus (Moorthy et al., 2013).

Chemical Reactions and Properties

Indolo[2,3-b]quinoxaline derivatives undergo various chemical reactions, including cyclocondensation and electrophilic substitution reactions, to generate a wide range of functionalized compounds. These reactions are pivotal for modifying the chemical properties and enhancing the biological activity of the derivatives (Shulga & Shulga, 2020).

科学研究应用

合成技术

Propan-2-yl 2-{9-甲基-6H-吲哚[2,3-b]喹喔啉-6-基}乙酸酯,作为吲哚[2,3-b]喹喔啉家族的一部分,用于先进的合成技术。据报道,与传统热反应方法相比,微波辅助合成6H-吲哚[2,3-b]喹喔啉更有效且更节约 (Avula, Komsani, Koppireddi, & Yadla, 2015)。

抗菌应用

与所讨论的化学结构密切相关的甲基-4-((取代苯基)[6H-吲哚[2,3-b]喹喔啉-6基]甲基氨基)苯甲酸酯衍生物已被合成并测试其抗菌活性,显示出对各种细菌菌株的强效抑制活性 (Murthy et al., 2011)。

抗微生物活性

从6H-吲哚[2,3-b]喹喔啉衍生的化合物已被观察到对革兰氏阳性和阴性细菌以及真菌具有抗微生物活性。这表明它们有潜在用途于新型抗微生物剂的开发 (Padmini, Babu, & Madhavan, 2015)。

相关化合物的合成方法

研究吲哚[2,3-b]喹喔啉的合成方法和反应性,包括类似于Propan-2-yl 2-{9-甲基-6H-吲哚[2,3-b]喹喔啉-6-基}乙酸酯的衍生物,有助于理解它们在制药和材料科学中的潜在应用。例如,已探索了连接吲哚、喹喔啉和其他环的新型氮/硫杂环化合物的合成,以探索其潜在的生物活性 (Boraei et al., 2020)。

生物活性分子合成

6H-吲哚[2,3-b]喹喔啉已被合成为具有各种药理活性的生物活性分子,展示了它们在潜在治疗剂合成中的相关性 (Engqvist & Bergman, 2004)。

抗病毒和免疫刺激性能

研究表明,与所讨论的化合物相关的6-(2-氨乙基)-6H-吲哚[2,3-b]喹喔啉具有抗病毒活性,并可作为强效干扰素诱导剂,表明它们有潜在用途于抗病毒疗法 (Shibinskaya et al., 2010)。

作用机制

Target of Action

The primary target of propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .

Mode of Action

The compound interacts with its target, DNA, predominantly through DNA intercalation . This interaction can lead to changes in the DNA structure, affecting its function and potentially leading to cell death .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can interfere with DNA replication and transcription, disrupting the normal cellular processes . The exact biochemical pathways affected by this compound are still under investigation.

Result of Action

The compound’s interaction with DNA can lead to cell death, making it a potential anti-cancer agent . It has been found that the cytotoxic effect of this compound decreases or disappears for all types of cancer, except for Burkitt lymphoma, which is viral . Therefore, this compound is actively studied as antibacterial and antiviral agents .

Action Environment

The efficacy and stability of propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at certain positions can affect the yield of the reaction products . More research is needed to fully understand how environmental factors influence the compound’s action.

属性

IUPAC Name |

propan-2-yl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-12(2)25-18(24)11-23-17-9-8-13(3)10-14(17)19-20(23)22-16-7-5-4-6-15(16)21-19/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAXOHXYYWHZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

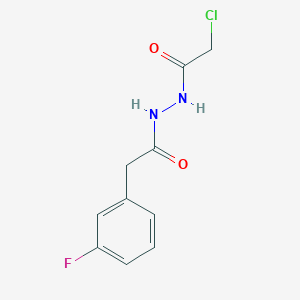

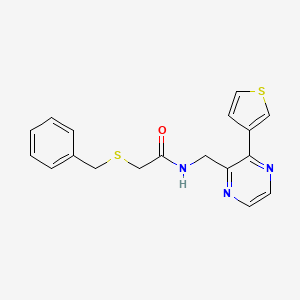

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)

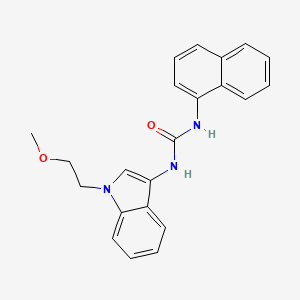

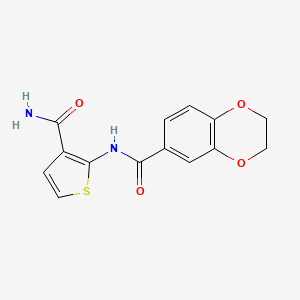

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide](/img/structure/B2494186.png)

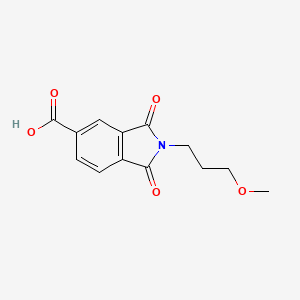

![4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine](/img/structure/B2494192.png)

![[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile](/img/structure/B2494195.png)

amino}acetyl)imidazolidin-2-one](/img/structure/B2494199.png)

![5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494203.png)